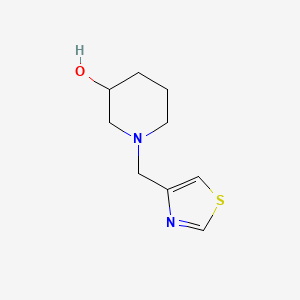

1-(Thiazol-4-ylmethyl)piperidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Thiazol-4-ylmethyl)piperidin-3-ol is a heterocyclic compound that features both a thiazole ring and a piperidine ring The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the piperidine ring is a six-membered ring containing five carbon atoms and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiazol-4-ylmethyl)piperidin-3-ol typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group on the piperidine ring undergoes oxidation under controlled conditions. For example:

-

Oxidation to ketone : Using potassium permanganate (KMnO₄) in acidic or neutral conditions converts the 3° alcohol to a ketone derivative. Similar oxidation patterns are observed in piperidine derivatives .

-

Enzymatic oxidation : Cytochrome P450-mediated oxidation may occur at the thiazole ring’s sulfur or nitrogen centers, though direct evidence for this compound requires further study .

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s C-2 and C-5 positions are electrophilic due to electron-withdrawing effects of the sulfur and nitrogen atoms. Reactions include:

-

Halogenation : Treatment with bromine (Br₂) in acetic acid yields 5-bromo-thiazole derivatives, as seen in structurally similar compounds .

-

Amino substitution : Reaction with amines (e.g., aniline) under acidic conditions replaces the methylene-linked piperidine with aryl amines .

Piperidine Ring Functionalization

The piperidine nitrogen can participate in:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base forms quaternary ammonium salts .

-

Acylation : Acetic anhydride or chloroacetyl chloride acetylates the secondary amine, forming acetamide derivatives .

Schiff Base Formation

The hydroxyl group reacts with aldehydes (e.g., benzaldehyde) to form ethers, while the amine participates in Schiff base condensation:

-

Example : Condensation with 4-nitrobenzaldehyde in ethanol yields a Schiff base, confirmed by FT-IR stretches at 1620–1640 cm⁻¹ (C=N) .

Heterocyclization

Reaction with malononitrile or thiourea generates fused heterocycles:

-

Thiazolo[3,2-a]pyridine derivatives : Cyclization with ethyl bromoacetate produces tricyclic structures, as demonstrated in related thiazole-piperidine hybrids .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering electronic properties. This is critical for modulating bioactivity in drug design .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications due to the biological activities associated with both the thiazole and piperidine moieties.

Antimicrobial Properties : Research indicates that compounds containing thiazole and piperidine structures exhibit significant antimicrobial activity. For instance, derivatives have been investigated for their effectiveness against resistant strains of bacteria and fungi, including Candida auris, which poses a serious health threat due to its high resistance to conventional antifungal treatments .

Anticancer Activity : Thiazole derivatives have shown promise in cancer research. Studies have demonstrated that thiazole-containing compounds can inhibit the proliferation of various cancer cell lines, suggesting their potential as anticancer agents. For example, certain thiazole-integrated compounds have been reported to possess potent anti-breast cancer efficacy .

Mechanism of Action : The mechanism by which 1-(Thiazol-4-ylmethyl)piperidin-3-ol exerts its biological effects may involve interaction with specific enzymes and receptors, leading to modulation of cellular processes such as apoptosis in cancer cells or inhibition of microbial growth.

Biological Research

The compound's unique structure allows for exploration in various biological studies:

Target Identification : The ability of this compound to interact with biological targets makes it valuable in drug discovery processes. It can serve as a lead compound for synthesizing new drugs aimed at specific diseases, particularly those involving microbial infections or cancer .

Pharmacological Studies : Ongoing research is focused on understanding the pharmacodynamics and pharmacokinetics of this compound. Studies are being conducted to evaluate its bioavailability, metabolism, and potential side effects in vivo, which are critical for assessing its viability as a therapeutic agent .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in materials science:

Synthesis of New Materials : The compound can be utilized as a building block for synthesizing novel materials with tailored properties. Its unique chemical structure may impart desirable characteristics to polymers or other materials used in various industrial applications.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

Wirkmechanismus

The mechanism of action of 1-(Thiazol-4-ylmethyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazole Derivatives: Compounds like sulfathiazole and ritonavir contain the thiazole ring and exhibit antimicrobial and antiviral activities.

Piperidine Derivatives: Compounds such as piperine and haloperidol contain the piperidine ring and are known for their pharmacological properties.

Uniqueness

1-(Thiazol-4-ylmethyl)piperidin-3-ol is unique due to the combination of the thiazole and piperidine rings, which can confer a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Biologische Aktivität

1-(Thiazol-4-ylmethyl)piperidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and therapeutic potential of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound this compound features a thiazole ring linked to a piperidine moiety. The synthesis typically involves the reaction of thiazole derivatives with piperidine under specific conditions to yield the desired product. Variations in the synthesis can lead to different biological activities depending on the substituents on the thiazole and piperidine rings.

Biological Activities

This compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

Research indicates that compounds containing thiazole rings often demonstrate significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

2. Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). In vitro studies report IC50 values indicating potent cytotoxicity, with some derivatives showing IC50 values as low as 0.31 µM against HT-29 colon cancer cells . This suggests a potential role in cancer therapeutics.

3. Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. For example, certain analogs have demonstrated significant activity in seizure models, with effective doses lower than standard medications like ethosuximide . The presence of the piperidine ring may enhance these effects by modulating neurotransmitter pathways.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition : Compounds with thiazole moieties are known to inhibit enzymes such as protein tyrosine phosphatase (PTP1B), which plays a crucial role in cellular signaling pathways .

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing neuronal excitability and potentially providing anticonvulsant effects.

Table 1: Biological Activities of Thiazole Derivatives

Case Studies

Several studies highlight the therapeutic potential of thiazole-containing compounds:

- Anticancer Study : A study evaluated the cytotoxic effects of various thiazole derivatives on multiple cancer cell lines, revealing that modifications in substituents significantly impacted their potency . The study concluded that specific structural features enhance anticancer activity.

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thiazole derivatives against clinical isolates of bacteria. Results demonstrated that certain compounds exhibited potent activity, suggesting their potential use in treating infections caused by resistant strains .

Eigenschaften

IUPAC Name |

1-(1,3-thiazol-4-ylmethyl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c12-9-2-1-3-11(5-9)4-8-6-13-7-10-8/h6-7,9,12H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGMMAVYXIPWGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CSC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.